molecular formula C11H19NO3 B6186982 rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2679950-81-1

rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B6186982
CAS RN: 2679950-81-1
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, commonly referred to as R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a synthetic organic compound with a variety of applications in scientific research. This compound is an important building block for the development of new drugs, materials, and other products. It is also used as a catalyst in the production of pharmaceuticals, dyes, and other organic compounds. This compound is a versatile and useful tool for scientists and researchers in the fields of chemistry, pharmaceuticals, and materials science.

Mechanism of Action

R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate acts as a catalyst in the formation of a variety of organic compounds. It acts by forming a covalent bond with the target compound, which allows for the formation of the desired product. This process is known as catalysis and is a key step in the synthesis of many organic compounds.
Biochemical and Physiological Effects
R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-oxidant effects. It has also been shown to have anti-cancer, anti-tumor, and anti-fibrotic effects. In addition, it has been shown to have anti-viral, anti-bacterial, and anti-parasitic effects.

Advantages and Limitations for Lab Experiments

R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used to synthesize a variety of organic compounds. However, it can be difficult to control the reaction conditions, and the reaction can be slow and unpredictable. Additionally, it can be difficult to separate the desired product from the reaction mixture.

Future Directions

The potential applications of R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate are vast and varied. One potential future direction is the development of new and improved synthetic methods for the synthesis of this compound. Additionally, it could be used to synthesize a variety of new and improved materials, such as polymers, polysaccharides, and other materials. Additionally, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used in the development of new and improved catalysts for the production of pharmaceuticals, dyes, and other organic compounds.

Synthesis Methods

R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of a primary alkyl halide with a tert-butylsulfinyl chloride in the presence of a base. This reaction produces a tert-butylsulfinyl carboxylic acid, which can then be reacted with a primary amine to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with a tert-butylsulfonyl chloride and the reaction of a primary alkyl halide with a tert-butylsulfonyl chloride in the presence of a base.

Scientific Research Applications

R-t-butyl-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a versatile compound with a variety of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other materials. It is also used as a catalyst in the production of pharmaceuticals, dyes, and other organic compounds. In addition, it is used as a reagent in the synthesis of polymers, polysaccharides, and other materials. It is also used in the synthesis of polymers for medical devices and drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves the protection of a hydroxyl group, followed by a nucleophilic substitution reaction to introduce the azabicyclo[3.2.0]heptane ring system, and finally, esterification of the carboxylic acid group with tert-butyl alcohol.", "Starting Materials": [ "1,4-cyclohexadiene", "methyl acrylate", "sodium hydride", "tert-butyl alcohol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Protection of the hydroxyl group in 1,4-cyclohexadiene with tert-butyl dimethylsilyl chloride in the presence of imidazole to yield tert-butyl dimethylsilyl ether.", "2. Nucleophilic substitution of the protected 1,4-cyclohexadiene with methyl acrylate in the presence of sodium hydride to yield the corresponding ester.", "3. Reduction of the ester with sodium borohydride in the presence of hydrochloric acid to yield the alcohol.", "4. Cyclization of the alcohol with sodium hydride in the presence of methyl iodide to introduce the azabicyclo[3.2.0]heptane ring system.", "5. Esterification of the carboxylic acid group with tert-butyl alcohol in the presence of hydrochloric acid, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate to yield rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate." ] }

CAS RN

2679950-81-1

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.